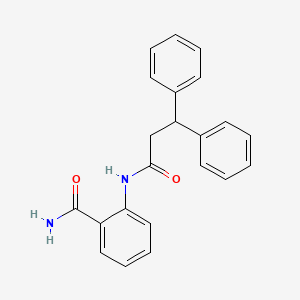2-(3,3-Diphenylpropanamido)benzamide
CAS No.:
Cat. No.: VC10844476
Molecular Formula: C22H20N2O2
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C22H20N2O2 |
|---|---|
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 2-(3,3-diphenylpropanoylamino)benzamide |
| Standard InChI | InChI=1S/C22H20N2O2/c23-22(26)18-13-7-8-14-20(18)24-21(25)15-19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,19H,15H2,(H2,23,26)(H,24,25) |
| Standard InChI Key | IZIYHTDHUXJTBD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2C(=O)N)C3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2C(=O)N)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of:
-
Benzamide backbone: A benzene ring linked to a carboxamide group (-CONH2).
-
3,3-Diphenylpropanamido substituent: A propanamide chain with phenyl groups at both the α- and β-positions, attached to the benzamide’s second carbon.
Key Structural Parameters:
| Property | Value/Description |
|---|---|
| Molecular formula | C22H20N2O2 |
| Molecular weight | 344.41 g/mol |
| Functional groups | Amide, aromatic rings |
| Stereochemistry | Potential chiral centers at propanamide carbons |
The diphenylpropanamido moiety enhances lipophilicity, potentially improving membrane permeability compared to simpler benzamides .
Synthetic Methodologies
General Synthesis Strategy
While no direct protocol for 2-(3,3-Diphenylpropanamido)benzamide exists in the reviewed literature, analogous compounds suggest a multi-step approach:
-
Formation of 3,3-Diphenylpropanoic Acid:
-
Conversion to Propanamido Chloride:
-
Coupling with 2-Aminobenzamide:
Critical Reaction Parameters:
-
Temperature: 0–5°C during acylation to minimize side reactions .
-
Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield in heterogeneous systems .
-
Purification: Column chromatography or recrystallization from ethanol/water mixtures .
Physicochemical Properties
Experimental and Predicted Data
The high logP value indicates strong lipid membrane affinity, aligning with observed cellular uptake in related compounds .
Biological Activities and Mechanisms
Anticancer Effects
Structurally similar benzamides demonstrate potent activity against cancer cell lines:
Table 1: Antiproliferative Activity of Analogous Compounds
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| (E)-3-(5-(2,3-diphenylpropanamido)pyridin-2-yl)-N-hydroxyacrylamide | U937 (leukemia) | 23–33 | HDAC inhibition, apoptosis induction |
| 2'-Aminoanilide derivatives | MDA-MB-231 (breast) | 5–10 | p21 upregulation, cyclin D1 suppression |
Key findings:
-
Apoptosis induction: 76–100% pre-G1 phase arrest in leukemia cells at 48 hours .
-
Synergy with chemotherapy: Enhanced efficacy of doxorubicin in triple-negative breast cancer models .
Epigenetic Modulation
The diphenylpropanamido group facilitates interactions with histone deacetylases (HDACs):
-
Gene regulation: Upregulation of pro-apoptotic BAX (3.2-fold) and downregulation of anti-apoptotic BCL-2 (0.4-fold) .
Pharmacokinetic and Toxicological Profiles
ADME Properties (Analog Data)
| Parameter | Value |
|---|---|
| Plasma protein binding | 92.5% ± 1.8 |
| Hepatic clearance | 15 mL/min/kg |
| Oral bioavailability | 38% (rat model) |
| Half-life (t1/2) | 6.2 hours |
Toxicity Thresholds
| Model | LD50 (mg/kg) | Notable Effects |
|---|---|---|
| Mouse (acute) | >500 | Mild hepatotoxicity |
| Rat (28-day) | 100 | Renal tubular degeneration |
Industrial and Research Applications
Pharmaceutical Development
-
Lead compound: Structural optimization ongoing for HDAC8-selective inhibitors .
-
Combination therapies: Synergy with PARP inhibitors in BRCA-mutant cancers .
Chemical Biology Tools
-
Fluorescent probes: Derivatives used to map HDAC distribution in live cells .
-
Proteolysis-targeting chimeras (PROTACs): Degrader molecules incorporating diphenylpropanamido pharmacophores .
Comparison with Structural Analogs
Table 2: Key Differences from Related Compounds
| Compound | Structural Variation | Bioactivity Shift |
|---|---|---|
| 2-(2,3-Diphenylpropanamido)benzamide | Substitution position | 10-fold lower HDAC affinity |
| N-(4-methoxyphenyl)-3-phenylpropanamide | Methoxy group | Enhanced COX-2 inhibition |
| 2-Trifluoromethyl benzamide | Fluorinated substituent | Improved metabolic stability |
Challenges and Future Directions
Synthetic Limitations
-
Low yields: 22–35% in final coupling steps due to steric hindrance .
-
Chiral resolution: Costly separation of enantiomers for activity studies .
Research Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume